

Physicochemical Properties of 4-(4-Hydroxyphenoxy)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(4-Hydroxyphenoxy)benzoic acid

Cat. No.: B1330899

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Introduction

4-(4-Hydroxyphenoxy)benzoic acid is a diaryl ether derivative of significant interest in various fields, including materials science and as a potential scaffold in medicinal chemistry. Its molecular architecture, which includes two aromatic rings, a carboxylic acid functional group, and a phenolic hydroxyl group, confers a distinct set of physicochemical characteristics that are crucial for its application and development. This guide provides a detailed overview of these properties, along with standardized protocols for its synthesis and a visual representation of the synthetic workflow.

Core Physicochemical Properties

The fundamental physicochemical data for **4-(4-Hydroxyphenoxy)benzoic acid** are summarized in the table below. While several key physical constants have been experimentally determined and are reported by commercial suppliers, other parameters such as solubility, pKa, and the octanol-water partition coefficient (logP) are not readily available in the peer-reviewed literature for this specific compound. In the absence of experimental data, a predicted value for lipophilicity (XlogP) is provided.

Property	Value	Reference / Method
Molecular Formula	$C_{13}H_{10}O_4$	-
Molecular Weight	230.22 g/mol	
Physical Form	Solid	
Melting Point	196 °C	
Boiling Point	427.8 ± 30.0 °C (at 760 mmHg)	
Solubility	No experimental data available	-
pKa	No experimental data available	-
XlogP (Predicted)	3.6	PubChem

Note: The absence of experimental solubility and pKa data in the current literature highlights an area for future research to fully characterize this compound. The predicted XlogP suggests a moderate degree of lipophilicity.

Experimental Protocols for Synthesis

The formation of the diaryl ether linkage in **4-(4-Hydroxyphenoxy)benzoic acid** can be efficiently achieved through well-established synthetic methodologies. The two most common and reliable approaches are the Williamson ether synthesis and the Ullmann condensation. The following are detailed experimental protocols adapted from general procedures for these reactions.

This classical method involves the nucleophilic substitution of a halide by a phenoxide ion. For the synthesis of **4-(4-Hydroxyphenoxy)benzoic acid**, this is typically achieved by reacting a salt of hydroquinone with a 4-halobenzoic acid derivative.

Materials:

- 4-Halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-bromobenzoic acid)
- Hydroquinone

- Potassium carbonate (K_2CO_3) or an alternative inorganic base
- Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
- Copper(I) iodide (CuI) (optional, as a catalyst)
- Dilute hydrochloric acid (HCl) for workup
- Ethyl acetate for extraction
- Anhydrous sodium sulfate (Na_2SO_4) for drying
- Silica gel for column chromatography

Procedure:

- To a stirred solution of hydroquinone (1.1 equivalents) and 4-halobenzoic acid (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.5 equivalents).
- A catalytic amount of CuI can be added to facilitate the reaction, particularly if a less reactive aryl halide is used.
- Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen) and maintain for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.
- Acidify the aqueous mixture to a pH of 2-3 with dilute HCl to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash thoroughly with water.
- The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
- Dry the purified product under vacuum to yield **4-(4-Hydroxyphenoxy)benzoic acid**.

The Ullmann condensation is a copper-catalyzed reaction that is highly effective for the formation of diaryl ethers, especially when dealing with less reactive aryl halides.

Materials:

- 4-Iodobenzoic acid or 4-bromobenzoic acid
- Hydroquinone
- Copper powder or copper(I) oxide (Cu_2O)
- Potassium carbonate (K_2CO_3) or another suitable base
- Pyridine or other high-boiling polar solvent
- Dilute hydrochloric acid (HCl) for workup
- Dichloromethane or ethyl acetate for extraction
- Anhydrous magnesium sulfate ($MgSO_4$) for drying
- Silica gel for column chromatography

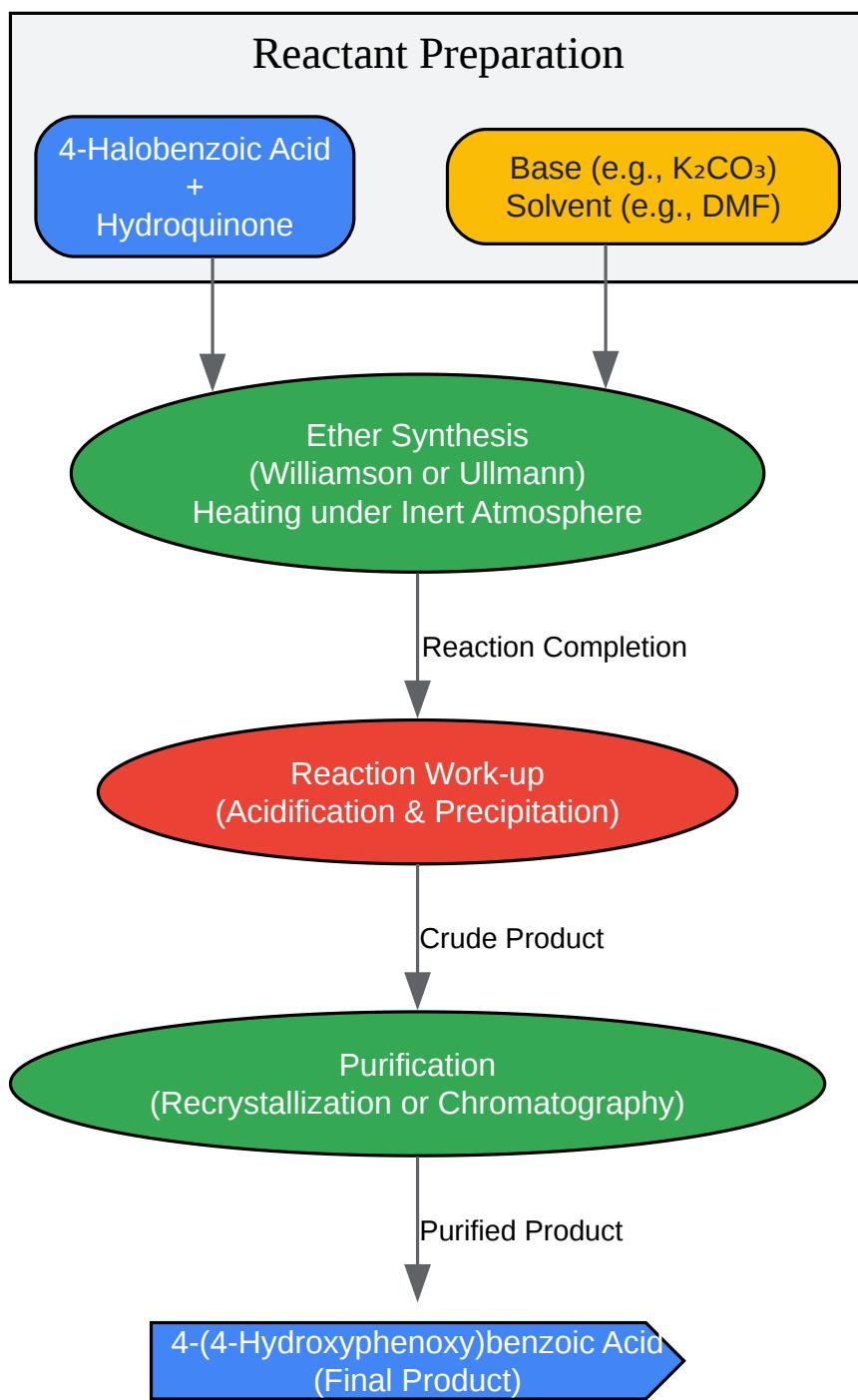
Procedure:

- In a round-bottom flask, combine 4-halobenzoic acid (1.0 equivalent), hydroquinone (1.2 equivalents), copper catalyst (0.2 equivalents), and potassium carbonate (2.0 equivalents).
- Add the high-boiling solvent (e.g., pyridine) and heat the mixture to reflux (typically 150-200 °C) under an inert atmosphere for 18-36 hours. Monitor the reaction by TLC.
- Upon completion, cool the mixture and filter to remove the catalyst and inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the solvent.
- Dissolve the residue in a suitable organic solvent and wash with dilute HCl, followed by brine.

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the crude product.
- Purify the crude material by recrystallization or silica gel chromatography as described in the Williamson ether synthesis protocol.
- Dry the final product under vacuum.

Synthesis Workflow Diagram

The following diagram provides a generalized visual representation of the key stages involved in the synthesis of **4-(4-Hydroxyphenoxy)benzoic acid**.



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Caption: A generalized workflow for the synthesis of **4-(4-Hydroxyphenoxy)benzoic acid**.

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